molecular formula C26H29N3O3S B11317976 4-{4-ethyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{4-ethyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11317976
M. Wt: 463.6 g/mol
InChI Key: CYYPGESLIMCZCL-UHFFFAOYSA-N
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Description

The compound “4-{4-ethyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one” is a complex organic molecule that features a combination of indole, sulfonyl, and phthalazinone moieties

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the sulfonyl group can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its combination of indole, sulfonyl, and phthalazinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C26H29N3O3S

Molecular Weight

463.6 g/mol

IUPAC Name

4-[4-ethyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C26H29N3O3S/c1-4-18-13-14-20(25-21-10-6-7-11-22(21)26(30)28(3)27-25)16-24(18)33(31,32)29-17(2)15-19-9-5-8-12-23(19)29/h5,8-9,12-14,16-17H,4,6-7,10-11,15H2,1-3H3

InChI Key

CYYPGESLIMCZCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4C(CC5=CC=CC=C54)C

Origin of Product

United States

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